3-(2-chlorophenyl)-N-{4-[5-(3,4-dimethoxyphenyl)-1H-1,2,3-triazol-1-yl]phenyl}-5-methyl-1,2-oxazole-4-carboxamide
Description
The compound 3-(2-chlorophenyl)-N-{4-[5-(3,4-dimethoxyphenyl)-1H-1,2,3-triazol-1-yl]phenyl}-5-methyl-1,2-oxazole-4-carboxamide is a heterocyclic hybrid molecule featuring a 1,2-oxazole core substituted with a 2-chlorophenyl group and a methyl group at positions 3 and 5, respectively. The carboxamide group at position 4 is linked to a para-substituted phenyl ring bearing a 1,2,3-triazole moiety with a 3,4-dimethoxyphenyl substituent. This structural architecture combines pharmacophoric elements (chlorophenyl, triazole, dimethoxyphenyl) associated with diverse biological activities, including kinase inhibition and antimicrobial properties, as inferred from structurally related analogs .
Properties
IUPAC Name |
3-(2-chlorophenyl)-N-[4-[5-(3,4-dimethoxyphenyl)triazol-1-yl]phenyl]-5-methyl-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22ClN5O4/c1-16-25(26(31-37-16)20-6-4-5-7-21(20)28)27(34)30-18-9-11-19(12-10-18)33-22(15-29-32-33)17-8-13-23(35-2)24(14-17)36-3/h4-15H,1-3H3,(H,30,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMYHEKZYDBSAHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=CC=C(C=C3)N4C(=CN=N4)C5=CC(=C(C=C5)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22ClN5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-(2-chlorophenyl)-N-{4-[5-(3,4-dimethoxyphenyl)-1H-1,2,3-triazol-1-yl]phenyl}-5-methyl-1,2-oxazole-4-carboxamide involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cycloaddition reaction between an azide and an alkyne. This reaction is typically catalyzed by copper (Cu) under mild conditions.
Attachment of the Chlorophenyl Group: The chlorophenyl group can be introduced through a nucleophilic substitution reaction, where a suitable chlorophenyl halide reacts with a nucleophile.
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an amino alcohol or an amino ketone.
Final Coupling: The final step involves coupling the synthesized triazole, chlorophenyl, and oxazole intermediates to form the target compound. This step may require the use of coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial production methods for this compound would likely involve optimization of these synthetic routes to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
3-(2-chlorophenyl)-N-{4-[5-(3,4-dimethoxyphenyl)-1H-1,2,3-triazol-1-yl]phenyl}-5-methyl-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3). Oxidation may lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). These reactions may result in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Common reagents for these reactions include halides, amines, and alcohols.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boronic acids.
Scientific Research Applications
This compound has a wide range of scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound may have potential as a biochemical probe or as a ligand for studying protein-ligand interactions.
Medicine: Due to its structural complexity, the compound may be investigated for potential pharmacological activities, such as anti-inflammatory, anticancer, or antimicrobial properties.
Industry: It can be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 3-(2-chlorophenyl)-N-{4-[5-(3,4-dimethoxyphenyl)-1H-1,2,3-triazol-1-yl]phenyl}-5-methyl-1,2-oxazole-4-carboxamide would depend on its specific application. In a biological context, the compound may interact with specific molecular targets such as enzymes, receptors, or nucleic acids. These interactions could modulate various biochemical pathways, leading to the observed effects. For example, if the compound exhibits anticancer activity, it may inhibit the function of key enzymes involved in cell proliferation or induce apoptosis in cancer cells.
Comparison with Similar Compounds
Key Observations:
Heterocyclic Core Diversity: The target compound employs a 1,2-oxazole-triazole scaffold, whereas analogs may substitute triazole with benzoxazole () or incorporate oxadiazole-thiazole systems ().
Substituent Effects :
- The 3,4-dimethoxyphenyl group on the triazole in the target compound may enhance solubility and π-π stacking interactions compared to simpler phenyl () or hydroxyethyl () substituents .
- Chlorophenyl Position : The 2-chlorophenyl group in the target compound vs. 4-chlorophenyl in alters steric hindrance and dipole interactions, which could impact receptor selectivity .
Computational and Experimental Comparisons
QSAR and Molecular Networking Insights
- QSAR Models : The target compound’s activity may be predicted within the applicability domain (AD) of QSAR models trained on triazole-oxazole hybrids, though substituent-specific effects (e.g., dimethoxy groups) require validation .
- Molecular Networking : In mass spectrometry-based dereplication, the target compound’s fragmentation pattern would likely cluster with triazole-bearing analogs (cosine score >0.7), distinguishing it from oxadiazole or thiazole derivatives (cosine score <0.5) .
Physicochemical and Pharmacokinetic Predictions
- Density and Solubility : The dimethoxyphenyl group in the target compound may reduce density (predicted ~1.3–1.4 g/cm³) compared to ’s benzoxazole analog (1.51 g/cm³) due to lower halogen content .
- Acid-Base Behavior : The pKa of the triazole (predicted ~8–10) and carboxamide (~12–14) groups in the target compound align with analogs in and , suggesting moderate metabolic stability .
Biological Activity
Overview of the Compound
This compound features several notable structural elements:
- Chlorophenyl group : This substitution can influence the lipophilicity and biological activity.
- Triazole moiety : Known for its diverse pharmacological properties, including antifungal and anticancer activities.
- Oxazole ring : Often associated with various biological activities, including antimicrobial and antitumor effects.
Anticancer Activity
Recent studies have indicated that compounds containing the triazole and oxazole moieties exhibit significant anticancer properties. For instance, a related compound demonstrated an IC50 value of against various cancer cell lines, suggesting that modifications to these scaffolds can enhance their cytotoxicity .
Case Study: Structure-Activity Relationship (SAR)
A systematic SAR analysis revealed that:
- The presence of electron-withdrawing groups (like chlorine) on the phenyl rings can significantly enhance anticancer activity.
- Methyl substitutions on the oxazole ring may improve potency by increasing hydrophobic interactions with target proteins .
Antimicrobial Activity
The triazole scaffold is well-known for its antimicrobial properties. Compounds derived from this scaffold have shown efficacy against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values as low as .
The proposed mechanisms of action for the biological activity of this compound include:
- Inhibition of DNA synthesis : The triazole group may interfere with nucleic acid synthesis in pathogenic organisms.
- Protein interaction : Molecular dynamics simulations suggest that the compound interacts primarily through hydrophobic contacts with target proteins, which is crucial for its anticancer activity .
Data Table: Biological Activity Summary
Q & A
Q. Optimization Strategy :
- Use Design of Experiments (DoE) to assess variables (temperature, catalyst loading, solvent ratios). For example, a Central Composite Design can optimize yield and purity .
- Monitor intermediates via HPLC and adjust stoichiometry to minimize byproducts (e.g., dimerization during coupling).
Basic Question: How is the compound structurally characterized, and what analytical techniques are critical?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR : Assign peaks using 2D techniques (HSQC, HMBC) to resolve overlapping signals from chlorophenyl, triazole, and dimethoxyphenyl groups.
- NOESY : Confirm spatial proximity of substituents (e.g., triazole-phenyl orientation).
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]⁺ with <2 ppm error).
- X-ray Crystallography :
Basic Question: What in vitro assays are suitable for evaluating its biological activity?
Methodological Answer:
- Antimicrobial Activity :
- MIC Assay : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution .
- Anticancer Screening :
- Enzyme Inhibition :
- Kinase Assays : Use fluorescence-based ADP-Glo™ kits (e.g., EGFR inhibition).
Advanced Question: How can crystallographic data contradictions (e.g., disorder, twinning) be resolved during refinement?
Methodological Answer:
- Disordered Moieties :
- Twinning :
- Validation : Cross-check with CIF check (IUCr) and R-factor convergence (<5% discrepancy).
Advanced Question: How can structure-activity relationships (SAR) be systematically explored for this compound?
Methodological Answer:
- Substituent Variation :
- Synthesize analogs with modified substituents (Table 1).
- Test bioactivity to identify critical pharmacophores.
- Computational SAR :
- Perform molecular docking (AutoDock Vina) to map binding interactions (e.g., with kinase ATP pockets).
- Use QSAR models (DRAGON descriptors) to predict activity of untested analogs .
Advanced Question: How to address contradictions in reported bioactivity data across studies?
Methodological Answer:
- Source Analysis :
- Meta-Analysis :
- Aggregate data from PubChem/ChemBL and apply statistical tests (e.g., ANOVA) to identify outliers.
- Validate mechanisms via orthogonal assays (e.g., apoptosis vs. cytotoxicity).
Advanced Question: What computational strategies predict binding modes and metabolic stability?
Methodological Answer:
- Molecular Dynamics (MD) :
- Simulate ligand-protein complexes (e.g., CYP3A4 metabolism) for 100 ns using GROMACS. Analyze RMSD/RMSF to assess stability.
- ADMET Prediction :
- Use SwissADME to estimate logP (e.g., 3.8 ± 0.2), solubility (e.g., -4.2 LogS), and CYP inhibition.
- ProTox-II for toxicity profiling (e.g., hepatotoxicity risk).
Advanced Question: How to resolve regioselectivity challenges in triazole synthesis?
Methodological Answer:
- Click Chemistry Optimization :
- Use Cu(I)/TBTA catalysts to favor 1,4-triazole regioisomers (>95% yield) .
- Monitor reaction via TLC (Rf: 0.3 in EtOAc/hexane 1:1).
- Alternative Catalysts :
- Ruthenium-based catalysts (e.g., [Cp*RuCl]) for 1,5-triazole selectivity, though this is rare in current protocols.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
